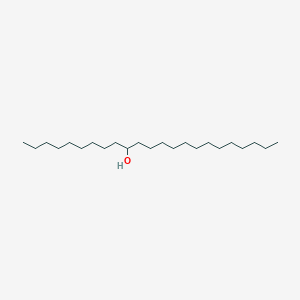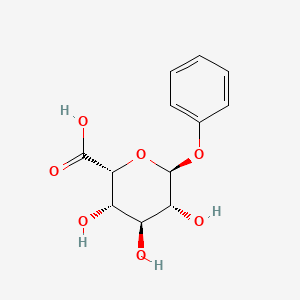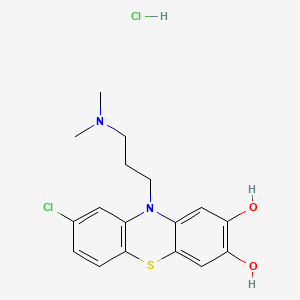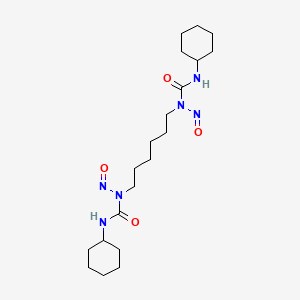
Urea, 1,1'-hexamethylenebis(3-cyclohexyl-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound known for its unique structure and properties It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of hexamethylene diisocyanate with cyclohexylamine, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of proteins and DNA, disrupting cellular processes and leading to cytotoxic effects. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU): Another chemotherapeutic agent with similar properties.
Bis(chloroethyl) nitrosourea (BCNU): Widely used in cancer treatment.
Uniqueness
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32903-85-8 |
|---|---|
Molekularformel |
C20H36N6O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
3-cyclohexyl-1-[6-[cyclohexylcarbamoyl(nitroso)amino]hexyl]-1-nitrosourea |
InChI |
InChI=1S/C20H36N6O4/c27-19(21-17-11-5-3-6-12-17)25(23-29)15-9-1-2-10-16-26(24-30)20(28)22-18-13-7-4-8-14-18/h17-18H,1-16H2,(H,21,27)(H,22,28) |
InChI-Schlüssel |
WBNGYSPREOXWID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
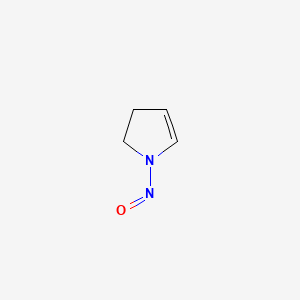


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)

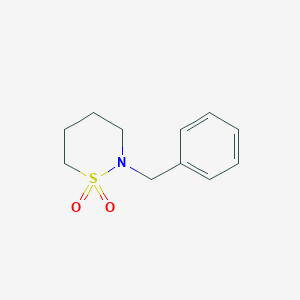
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)

